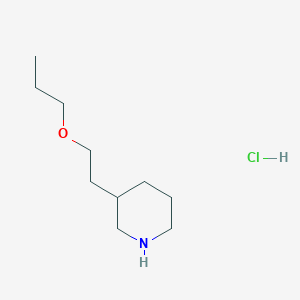
2-(3-Piperidinyl)ethyl propyl ether hydrochloride
Descripción general
Descripción
“2-(3-Piperidinyl)ethyl propyl ether hydrochloride” is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 . It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CCCOCCC1CCCNC1.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- Alkyl-oxygen Heterolysis : Acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides, when treated with hydrogen chloride in an alkanol, convert into corresponding 4-alkoxy ethers and elimination products. This indicates the potential for alkyl-oxygen heterolysis in compounds related to 2-(3-Piperidinyl)ethyl propyl ether hydrochloride (Casy, Beckett, & Armstrong, 1961).
Biological Properties
- Antibacterial and Antioxidant Properties : A study synthesizing new hydrochlorides of aminopropanols, similar in structure to this compound, found that some exhibited moderate antibacterial activity. Additionally, certain hydrochlorides demonstrated high antioxidant activity (Гаспарян et al., 2011).
Cytotoxicity and Anticancer Applications
- Cytotoxic and Anticancer Agents : A study on the syntheses of various hydrochloride compounds revealed significant cytotoxicity toward murine cells and human tumors. Some compounds, structurally similar to this compound, showed promising in vivo activity against colon cancers, indicating potential use as cytotoxic and anticancer agents (Dimmock et al., 1998).
Pharmacokinetics and Metabolism
- Drug Metabolism : The metabolic pathways of HM781-36B, a compound similar to this compound, were studied. It involved hydroxylation, dehalogenation, and demethylation, providing insights into the potential metabolism of similar compounds (Kim et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-propoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKPXGKIVNTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






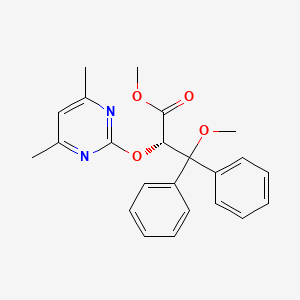


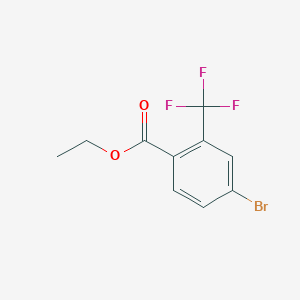
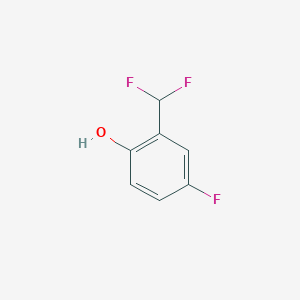

![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)
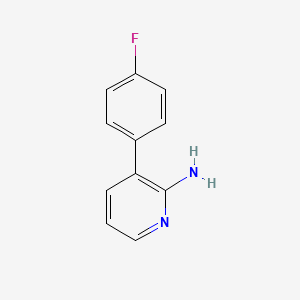
![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)
